MEVALONIC ACID-5-PHOSPHATE

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid typically involves the phosphorylation of mevalonic acid. This reaction can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Conversion to Mevalonate-5-Pyrophosphate

MVAP is phosphorylated by phosphomevalonate kinase (PMK) to form mevalonate-5-pyrophosphate (MVAPP), consuming a second ATP molecule .

Reaction:

-

Key features :

Decarboxylation to Isopentenyl Pyrophosphate (IPP)

MVAPP undergoes ATP-dependent decarboxylation via mevalonate-5-pyrophosphate decarboxylase (MPD) to yield IPP, a precursor for isoprenoids .

Reaction:

-

Alternative pathways :

Enzymatic Reaction Data

Pathological Implications

-

Mevalonate kinase deficiency (MKD) :

Analytical Detection

-

UPLC-MS/MS : Quantifies MVAP with a sensitivity of 5.0 fmol, enabling precise measurement of MVK activity in clinical diagnostics .

-

Chromatographic methods : Paper chromatography (Rf = 0.32 for MVAP) and TLC are used for isolation and identification .

Industrial and Pharmacological Relevance

-

Statin targets : HMG-CoA reductase (upstream of MVAP) is inhibited by statins to reduce cholesterol biosynthesis .

-

Plant signaling : MVAP production is linked to extracellular ATP signaling in Arabidopsis, affecting pathogen defense .

This synthesis integrates structural, enzymatic, and clinical data to elucidate MVAP's role in metabolism. For further details, consult primary sources .

科学的研究の応用

Biochemical Pathways and Enzymatic Functions

Role in Isoprenoid Biosynthesis:

MVP is synthesized from mevalonic acid (MVA) through the action of mevalonate kinase (MVK), which phosphorylates MVA. This step is critical in the mevalonate pathway, leading to the production of vital biomolecules such as cholesterol and terpenes. The enzymatic activity of MVK has been shown to be influenced by various factors, including extracellular ATP levels, which modulate cellular responses in both plants and animals .

Enzyme Engineering:

Research has focused on engineering enzymes that utilize MVP as a substrate. For instance, studies have highlighted the dual specificity of certain decarboxylases that can act on both MVP and its diphosphate form, enhancing our understanding of enzyme efficiency and substrate specificity . This knowledge is pivotal for developing biocatalysts for industrial applications.

Medical Research Applications

Cancer Research:

MVP's role in cancer biology has been investigated due to its involvement in cell proliferation and apoptosis pathways. Inhibition of MVK has been associated with increased degradation of oncogenic mutant p53, suggesting a potential therapeutic avenue for cancer treatment . Moreover, studies indicate that MVP can influence signaling pathways that regulate tumorigenesis through its effects on cholesterol metabolism .

Autoimmune Diseases:

The mevalonate pathway is implicated in inflammatory responses. Deficiencies in enzymes like MVK lead to diseases such as hyper-immunoglobulin D syndrome and mevalonate aciduria. Research into MVP supplementation has shown promise in ameliorating symptoms in genetically modified models . This highlights MVP's potential as a therapeutic agent for managing autoimmune conditions.

Plant Biology Applications

Purinergic Signaling:

In plants, MVP plays a critical role in purinergic signaling pathways. The interaction between MVK and extracellular ATP receptors has been shown to regulate calcium influx, which is essential for various physiological responses including pathogen defense mechanisms . This interaction underscores the importance of MVP not only as a metabolic intermediate but also as a signaling molecule.

Growth Regulation:

Studies have demonstrated that exogenous application of MVP can partially rescue growth defects in mutant plants lacking functional MVK. This suggests that MVP may be crucial for normal plant development and stress responses . Understanding this relationship can lead to advancements in agricultural biotechnology.

Synthetic Biology and Biotechnological Applications

Bioproduction of Isoprenoids:

MVP serves as a precursor for synthetic pathways aimed at producing valuable isoprenoids. Advances in synthetic biology have enabled the engineering of microbial strains capable of utilizing MVP to produce high-value compounds such as artemisinin, which has significant pharmaceutical applications .

Metabolic Engineering:

The manipulation of metabolic pathways involving MVP allows for enhanced production yields of desired metabolites. Research into scalable biocatalytic processes continues to advance our capabilities in producing these compounds efficiently .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Biochemical Pathways | Intermediate in cholesterol and isoprenoid biosynthesis | Enzyme specificity studies reveal potential for biocatalysis |

| Medical Research | Role in cancer and autoimmune diseases | MVK inhibition linked to p53 degradation; MVP supplementation shows therapeutic potential |

| Plant Biology | Involvement in purinergic signaling and growth regulation | Exogenous MVP rescues growth defects in mutant plants |

| Synthetic Biology | Precursor for high-value isoprenoids | Engineered strains produce artemisinin from MVP |

作用機序

The mechanism of action of 3-hydroxy-3-methyl-5-phosphonooxypentanoic acid involves its role in the mevalonate pathway. It acts as a substrate for the enzyme phosphomevalonate kinase, which catalyzes its conversion to 5-phosphomevalonate. This conversion is a critical step in the biosynthesis of isoprenoids, which are vital for various cellular functions .

類似化合物との比較

Mevalonic Acid: A precursor in the mevalonate pathway, similar in structure but lacks the phosphate group.

Isopentenyl Pyrophosphate: Another intermediate in the mevalonate pathway, involved in the synthesis of isoprenoids.

Geranyl Pyrophosphate: A downstream product in the pathway, leading to the synthesis of more complex isoprenoids.

Uniqueness: MEVALONIC ACID-5-PHOSPHATE is unique due to its specific role in the phosphorylation step of the mevalonate pathway. This phosphorylation is crucial for the subsequent steps in the biosynthesis of essential biomolecules .

生物活性

Mevalonic acid-5-phosphate (MVAP) is a key intermediate in the mevalonate pathway, which is essential for the biosynthesis of various isoprenoids, including cholesterol and other sterols. This article explores the biological activity of MVAP, focusing on its enzymatic roles, implications in metabolic disorders, and potential therapeutic applications.

Overview of the Mevalonate Pathway

The mevalonate pathway is a crucial metabolic route in both prokaryotic and eukaryotic organisms. It leads to the production of isoprenoids, which are vital for numerous cellular functions, including membrane integrity, signaling, and energy metabolism. MVAP is synthesized from mevalonic acid through the action of mevalonate kinase (MVK) and can be further phosphorylated to mevalonic acid-5-pyrophosphate (MVAPP) by phosphomevalonate kinase.

Enzymatic Functions

-

Synthesis and Conversion :

- Mevalonate Kinase (MVK) : Catalyzes the phosphorylation of mevalonic acid to MVAP. This step is critical as it represents a regulatory point in the pathway.

- Phosphomevalonate Kinase : Converts MVAP into MVAPP, which is then processed into isopentenyl diphosphate (IPP), a precursor for various isoprenoids.

-

Decarboxylation :

- Recent studies have shown that MVAP can be decarboxylated to form isopentenyl phosphate (IP), which is subsequently phosphorylated to IPP by isopentenyl phosphate kinase (IPK). This alternative route has been identified in certain bacteria, indicating a broader functional diversity of MVAP in different organisms .

Metabolic Disorders

- Mevalonate Kinase Deficiency (MKD) : A genetic disorder caused by mutations in the MVK gene leads to reduced MVK activity and subsequent accumulation of MVAP. This condition manifests as hyperimmunoglobulinemia D and periodic fever syndrome (HIDS) or mevalonic aciduria (MA). The severity of the disease correlates with residual enzyme activity; patients with less than 0.5% activity exhibit severe symptoms .

Case Studies

- A case study reported using UPLC-MS/MS for quantifying MVAP levels in patients with MKD. The method demonstrated high sensitivity and specificity, enabling better genotype-phenotype correlation and aiding in therapeutic decision-making .

Research Findings

-

Enzyme Engineering :

- Research has focused on engineering enzymes involved in the mevalonate pathway to enhance the production of terpenes and other valuable compounds. For instance, an engineered strain of Saccharomyces cerevisiae was developed to utilize an alternative MVA pathway, showcasing the potential for synthetic biology applications .

-

Plant Metabolism :

- In plants, MVK has been implicated in purinergic signaling pathways where extracellular ATP activates MVK through phosphorylation by P2K1 receptors. This interaction underscores the role of MVAP not only in metabolic pathways but also in signaling mechanisms that affect plant growth and stress responses .

Potential Therapeutic Applications

Given its central role in cholesterol biosynthesis and cellular metabolism, targeting the mevalonate pathway presents opportunities for therapeutic interventions:

- Cholesterol Regulation : Inhibitors of HMGR, an enzyme upstream of MVK in the pathway, are widely used to manage hypercholesterolemia. Understanding how MVAP functions can lead to new strategies for modulating cholesterol levels effectively .

- Cancer Therapy : Specific inhibition of MVK has been shown to promote degradation of oncogenic mutant p53, suggesting that modulating MVAP levels could influence cancer progression .

特性

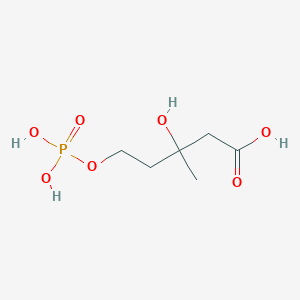

IUPAC Name |

3-hydroxy-3-methyl-5-phosphonooxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYCXHTTZZYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOP(=O)(O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868263 | |

| Record name | Phosphomevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-94-2 | |

| Record name | Phosphomevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphomevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphomevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。